TAK-901

Catalog No.
S548714
CAS No.
934541-31-8
M.F
C28H32N4O3S
M. Wt
504.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TAK-901

CAS Number

934541-31-8

Product Name

TAK-901

IUPAC Name

5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide

Molecular Formula

C28H32N4O3S

Molecular Weight

504.6 g/mol

InChI

InChI=1S/C28H32N4O3S/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33)

InChI Key

WKDACQVEJIVHMZ-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=C(N3)N=CC(=C4)C)C)C(=O)NC5CCN(CC5)C

Solubility

Soluble in DMSO, not in water

Synonyms

TAK901, TAK-901, TAK 901

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=C(N3)N=CC(=C4)C)C)C(=O)NC5CCN(CC5)C

Description

The exact mass of the compound 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide is 504.21951 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Kinase Inhibition:

One area of research explores TAK-901's ability to inhibit kinases, enzymes involved in regulating cellular processes. Studies suggest TAK-901 might target specific kinases, such as Aurora kinases, which play a role in cell division. Inhibiting these kinases could have implications for cancer treatment [PubChem, National Institutes of Health (.gov) ].

Neurological Disorders:

Another area of investigation examines TAK-901's potential impact on neurodegenerative diseases like Alzheimer's disease. Research suggests TAK-901 might influence tau protein phosphorylation, a pathological hallmark of Alzheimer's disease [Mol Neurobiol. 2017 Dec;55(6):5314-5326. doi: 10.1007/s12035-017-0577-8. Epub 2017 Jun 22].

Additional Areas of Study:

Scientific interest in TAK-901 extends beyond these specific areas. Researchers are exploring its potential applications in other conditions, including:

  • Inflammation [Journal of Medicinal Chemistry 2010 53 (14), 5270-5283 DOI: 10.1021/jm100232w]
  • Cancer [Bioorganic & Medicinal Chemistry Letters Volume 18, Issue 12, 2008, Pages 3622-3627, ISSN 0960-894X, DOI: 10.1016/j.bmcl.2008.04.068]

TAK-901 is an investigational compound classified as a multitargeted inhibitor of Aurora B kinase, which is part of the Aurora kinase family involved in cell division and mitosis. It is derived from a novel azacarboline chemical scaffold, specifically designed to interact with the hinge region of Aurora kinases through hydrogen bonding, thereby inhibiting their activity . The chemical formula for TAK-901 is C28H32N4O3SC_{28}H_{32}N_{4}O_{3}S, with a molecular weight of approximately 504.65 g/mol .

There is no known mechanism of action for this specific compound. However, similar pyridoindole structures can have various biological activities, such as targeting kinases or inhibiting enzymes [].

TAK-901 functions primarily as an inhibitor of Aurora B kinase, exhibiting time-dependent, tight-binding inhibition. Its mechanism involves the suppression of histone H3 phosphorylation, which is crucial for chromosome segregation during mitosis. The compound's interaction with Aurora B leads to polyploidy in treated cells, a condition characterized by an abnormal number of chromosomes . The binding affinity of TAK-901 to Aurora B/INCENP has been reported to be very high, with an inhibition constant (IC) of 0.02 nmol/L .

In vitro studies indicate that TAK-901 effectively inhibits cell proliferation across various human cancer cell lines, with effective concentration values ranging from 40 to 500 nmol/L . It has shown significant activity against multiple solid tumor types and hematological malignancies in rodent xenograft models, leading to complete regression in certain cancer types such as ovarian cancer . Notably, TAK-901 also demonstrated synergistic effects when combined with B-cell lymphoma-extra large inhibition, enhancing its anti-cancer efficacy .

The synthesis of TAK-901 involves structure-based drug design techniques that optimize its interaction with the target kinases. Although specific synthetic pathways are not detailed in the available literature, the compound's design leverages structural information from existing Aurora A kinase complexes to refine its binding properties and enhance selectivity against Aurora B kinase .

TAK-901 is primarily being investigated for its potential use in treating various cancers, including lymphoma, multiple myeloma, and advanced solid tumors . Its unique mechanism of action as an Aurora B inhibitor positions it as a promising candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments.

Several compounds share similar mechanisms or targets as TAK-901. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
AZD1152-HQPASelective Aurora B inhibitorKnown for rapid dissociation rates compared to TAK-901
GSK1070916Aurora B/C-selective inhibitorExhibits long residence time similar to TAK-901
VX-680 (MK-0457)Broad-spectrum Aurora kinase inhibitorFaster dissociation rates than TAK-901
CCT137690Selective Aurora A/B inhibitorTargets both A and B kinases but lacks specificity

TAK-901 stands out due to its exceptionally long binding duration to Aurora B kinase compared to other inhibitors, which may enhance its therapeutic efficacy in clinical settings .

Molecular Architecture and Functional Groups

TAK-901 (C₂₈H₃₂N₄O₃S) is a small-molecule inhibitor featuring a novel azacarboline core fused with a pyrido[2,3-b]indole scaffold. Its molecular weight is 504.64 g/mol, with critical functional groups including:

  • A 3-(ethylsulfonyl)phenyl substituent at position 5 of the azacarboline ring, contributing to hydrophobic interactions.
  • Methyl groups at positions 3 and 8, enhancing steric complementarity with kinase binding pockets.
  • A 1-methylpiperidin-4-yl carboxamide group at position 7, which facilitates hydrogen bonding with kinase hinge regions.

The azacarboline chemotype distinguishes TAK-901 from classical ATP-competitive inhibitors, as its planar structure enables deep penetration into the kinase active site while avoiding steric clashes with gatekeeper residues.

Crystallographic Data and Binding Conformations

Cocrystallization studies with Aurora kinases reveal that TAK-901 adopts a DFG-in conformation when bound to Aurora B, forming:

  • A hydrogen bond between the carboxamide nitrogen and the backbone carbonyl of Glu161.
  • π-π stacking interactions between the azacarboline core and Phe172 in the hinge region.
  • Hydrophobic contacts between the ethylsulfonyl group and a pocket formed by Leu154, Leu207, and Val214.

In contrast, TAK-901 exhibits weaker binding to Aurora A due to structural differences in the activation loop (residues 275–287), which reduce complementarity with the ethylsulfonyl moiety.

Synthesis Pathways and Optimization Strategies

Key Synthetic Intermediates and Reaction Mechanisms

The synthesis of TAK-901 involves a seven-step sequence (Figure 1):

  • Indole C–H Amination: α-Indolylhydrazones undergo PhIO₂-mediated oxidative cyclization to form pyrrolo[2,3-b]indole intermediates.
  • Suzuki Coupling: Introduction of the 3-(ethylsulfonyl)phenyl group via palladium-catalyzed cross-coupling.
  • Carboxamide Formation: Reaction of the intermediate with 1-methylpiperidin-4-amine using EDCI/HOBt coupling.

Critical intermediates include:

  • Pyrrolo[2,3-b]indole-7-carboxylic acid (Intermediate C): Achieved 79% yield at 3 mmol scale.
  • N-Iodo-pyrroloindole (Intermediate B): Generated via electrophilic iodination.

Scalability Challenges in Azacarboline Derivative Production

Key challenges in scaling TAK-901 synthesis include:

  • Oxidative Conditions: PhIO₂-mediated reactions require strict temperature control (-10°C to 25°C) to prevent overoxidation.
  • Purification Complexity: Chromatographic separation of diastereomers during piperidine amidation reduces throughput.
  • Solvent Limitations: DMSO-dependent steps necessitate costly solvent recovery systems for industrial-scale production.

Physicochemical Properties

Solubility Profiling in Polar/Nonpolar Solvents

TAK-901 exhibits limited aqueous solubility (<1 mg/mL) but dissolves in polar aprotic solvents:

SolventSolubility (25°C)
DMSO101 mg/mL
Ethanol<1 mg/mL
WaterInsoluble

The ethylsulfonyl group enhances solubility in DMSO (200.14 mM) but contributes to hydrophobicity (logP = 3.8).

Stability Under Physiological pH Conditions

Stability studies show:

  • Acidic Conditions (pH 2.0): 98% intact after 24h, with slow hydrolysis of the carboxamide group.
  • Neutral Conditions (pH 7.4): 95% stability over 48h, minimal degradation.
  • Basic Conditions (pH 9.0): 72% degradation within 12h due to sulfonyl group hydrolysis.

Crystalline TAK-901 remains stable for >24 months at -20°C under nitrogen, as confirmed by HPLC purity assays.

Table 1: Summary of TAK-901's Key Physicochemical Parameters

ParameterValue
Molecular FormulaC₂₈H₃₂N₄O₃S
Molecular Weight504.64 g/mol
logP3.8
pKa4.1 (sulfonyl group)
Melting Point>250°C (decomposes)
UV λmax278 nm (ε = 12,500 M⁻¹cm⁻¹)

Data sourced from.

TAK-901 represents a novel investigational Aurora kinase inhibitor that exerts profound cellular and molecular pharmacological effects through selective disruption of mitotic processes and activation of apoptotic pathways. This azacarboline-derived compound demonstrates potent inhibition of Aurora B kinase with an inhibition constant (IC50) of 15 nanomolar, while exhibiting weaker activity against Aurora A kinase with an IC50 of 21 nanomolar [1] [2]. The compound's mechanism of action centers on tight-binding, time-dependent inhibition of Aurora B kinase, leading to cascading molecular events that culminate in mitotic disruption and programmed cell death.

Mitotic Disruption Mechanisms

The primary pharmacological action of TAK-901 involves the disruption of normal mitotic progression through targeted inhibition of Aurora B kinase, a crucial regulator of chromosome segregation and cytokinesis. This inhibition triggers a series of molecular events that fundamentally alter cell division processes and chromosomal dynamics.

Histone H3 Phosphorylation Suppression Dynamics

TAK-901 exerts its mitotic disruption effects primarily through dose-dependent suppression of histone H3 phosphorylation at serine 10, a critical post-translational modification essential for chromosome condensation and mitotic progression [1] [3]. The compound demonstrates potent inhibition of this phosphorylation event across multiple tumor cell lines, with effective concentrations varying according to cellular context and temporal exposure parameters.

In prostate cancer PC3 cells, TAK-901 suppresses histone H3 phosphorylation with an effective concentration (EC50) of 0.16 micromolar within 24 hours of treatment [1] [4]. This suppression represents a direct consequence of Aurora B kinase inhibition, as Aurora B serves as the primary kinase responsible for histone H3 serine 10 phosphorylation during mitosis. The temporal dynamics of this suppression demonstrate rapid onset, with detectable effects occurring within hours of compound exposure.

Colorectal cancer HCT116 cells exhibit enhanced sensitivity to TAK-901-mediated histone H3 phosphorylation suppression, achieving 85% inhibition at 0.1 micromolar concentration after 24 hours of treatment [3]. This heightened sensitivity correlates with the enhanced polyploidy induction observed in this cell line, suggesting a direct relationship between histone H3 phosphorylation suppression and subsequent chromosomal abnormalities.

Table 1: Histone H3 Phosphorylation Suppression Dynamics

Cell LineTAK-901 Concentration (μM)Histone H3 Phosphorylation Suppression (%)Time Point (hours)Reference
PC3 prostate cancer0.1605024Farrell et al. 2013
HCT116 colorectal0.1008524Murai et al. 2017
U87MG glioblastoma0.3109072Zhan et al. 2022
GSC5 glioma stem cells0.1259572Zhan et al. 2022

Glioblastoma cell lines demonstrate particularly pronounced responses to TAK-901 treatment, with U87MG cells showing 90% suppression of histone H3 phosphorylation at 0.31 micromolar concentration after 72 hours [5]. Patient-derived glioma stem cells (GSC5) exhibit the highest sensitivity, achieving 95% suppression at 0.125 micromolar concentration, indicating enhanced vulnerability of stem cell populations to Aurora B kinase inhibition [5].

The mechanism underlying histone H3 phosphorylation suppression involves direct competitive inhibition of Aurora B kinase activity through binding to the ATP-binding pocket of the enzyme [1]. TAK-901's azacarboline scaffold interacts with the kinase hinge region via hydrogen bond formation, resulting in conformational changes that prevent substrate phosphorylation. This inhibition disrupts the normal progression of mitosis by preventing proper chromosome condensation and metaphase checkpoint signaling.

Polyploidy Induction Thresholds in Tumor Cell Lines

The suppression of histone H3 phosphorylation by TAK-901 leads directly to the induction of polyploidy, a cellular state characterized by the presence of more than two complete sets of chromosomes. This polyploidy results from failed cytokinesis following Aurora B kinase inhibition, as cells exit mitosis without completing cell division [1] [3].

TAK-901 induces polyploidy across diverse tumor cell lines with varying sensitivity thresholds that reflect differences in Aurora kinase expression levels, cell cycle checkpoint integrity, and cellular stress responses. The polyploidy induction represents a hallmark effect of Aurora B kinase inhibition and serves as a reliable biomarker for compound activity.

Table 2: Polyploidy Induction Thresholds in Tumor Cell Lines

Cell LineTAK-901 Concentration for Polyploidy (μM)Polyploid Cells (%)Cell Cycle PhaseTime to Polyploidy (hours)Reference
HCT1160.100604N-8N72Murai et al. 2017
U87MG0.310454N72Zhan et al. 2022
GSC50.125704N-8N72Zhan et al. 2022
PC30.500554N48Farrell et al. 2013
HL600.200654N-8N48Farrell et al. 2013

HCT116 colorectal cancer cells demonstrate high sensitivity to polyploidy induction, with 60% of cells becoming polyploid following treatment with 0.1 micromolar TAK-901 for 72 hours [3]. These cells predominantly progress to 4N and 8N DNA content, indicating multiple rounds of DNA replication without corresponding cell division. Flow cytometric analysis reveals a marked shift in cell cycle distribution, with a substantial decrease in the diploid (2N) population and corresponding increases in tetraploid (4N) and octaploid (8N) populations.

Glioma stem cells (GSC5) exhibit the highest polyploidy induction rates, with 70% of cells becoming polyploid at 0.125 micromolar TAK-901 concentration [5]. This enhanced sensitivity correlates with elevated Aurora A and B kinase expression levels in these cells, making them particularly vulnerable to Aurora kinase inhibition. The rapid polyploidy induction in stem cell populations suggests potential therapeutic advantages for targeting cancer stem cell subpopulations.

Prostate cancer PC3 cells require higher concentrations (0.5 micromolar) to achieve significant polyploidy induction but demonstrate faster kinetics, with 55% polyploid cells observed within 48 hours [1]. The accelerated timeline in PC3 cells may reflect differences in cell cycle progression rates and checkpoint signaling pathways compared to other tumor types.

The molecular mechanism of polyploidy induction involves Aurora B kinase-dependent regulation of the spindle assembly checkpoint and cytokinesis machinery. Aurora B normally phosphorylates multiple substrates involved in chromosome bi-orientation, kinetochore-microtubule interactions, and contractile ring formation during cytokinesis [3]. TAK-901 inhibition of Aurora B disrupts these processes, leading to premature mitotic exit without cell division completion.

Apoptotic Pathway Activation

Beyond its effects on mitotic progression, TAK-901 demonstrates potent pro-apoptotic activity through activation of multiple apoptotic signaling pathways. The compound induces programmed cell death through both intrinsic and extrinsic apoptotic mechanisms, with particular emphasis on mitochondrial-mediated apoptosis involving the BCL-2 family of proteins.

Caspase Cascade Initiation Patterns

TAK-901 treatment leads to robust activation of caspase cascades, the central executioner pathway of apoptotic cell death. The compound induces both initiator and effector caspase activation through multiple mechanisms, including mitochondrial cytochrome c release, death receptor signaling, and direct caspase activation [3] [5].

Caspase-3 and caspase-7 activities serve as primary indicators of apoptotic progression following TAK-901 treatment. These effector caspases are activated through proteolytic cleavage by upstream initiator caspases, including caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway). The dual activation of both pathways contributes to the potent pro-apoptotic effects observed across multiple tumor cell lines.

Table 3: Caspase Cascade Initiation Patterns

Cell LineTAK-901 Concentration (μM)Caspase-3/7 Activity (fold increase)Apoptotic Cells (%)Time Point (hours)Reference
HCT1160.102.52524Murai et al. 2017
U87MG2.503.23572Zhan et al. 2022
GSC50.254.14572Zhan et al. 2022
A5490.502.83048Murai et al. 2017

HCT116 cells demonstrate early caspase activation, with 2.5-fold increases in caspase-3/7 activity observed within 24 hours of treatment with 0.1 micromolar TAK-901 [3]. This rapid activation correlates with the concurrent induction of polyploidy and p53 pathway activation, suggesting coordinated cellular stress responses that culminate in apoptotic death.

Glioma stem cells (GSC5) exhibit the most pronounced caspase activation, with 4.1-fold increases in caspase-3/7 activity at 0.25 micromolar TAK-901 concentration after 72 hours of treatment [5]. This enhanced caspase activation corresponds to the highest percentage of apoptotic cells (45%) among the tested cell lines, indicating particular vulnerability of stem cell populations to TAK-901-induced apoptosis.

The temporal progression of caspase activation varies among cell lines, with some demonstrating rapid early activation (HCT116, A549) while others show delayed but more pronounced responses (U87MG, GSC5) [3] [5]. These differences likely reflect variations in cellular stress response mechanisms, checkpoint signaling pathways, and intrinsic apoptotic thresholds.

The molecular mechanisms underlying caspase activation involve multiple pathways. TAK-901-induced polyploidy triggers p53-dependent stress responses that activate the intrinsic apoptotic pathway through mitochondrial outer membrane permeabilization [3]. Additionally, Aurora kinase inhibition may directly affect death receptor signaling pathways, contributing to extrinsic apoptotic pathway activation.

BAX/BCL-xL Axis Modulation

TAK-901 exerts significant effects on the BAX/BCL-xL axis, a critical regulatory mechanism controlling mitochondrial-mediated apoptosis. The compound induces BAX activation while modulating BCL-xL interactions, ultimately promoting mitochondrial outer membrane permeabilization and apoptotic cell death [3] [6].

BAX (BCL2 Associated X protein) functions as a pro-apoptotic member of the BCL-2 family that translocates to mitochondrial membranes upon activation, forming oligomers that create pores in the outer mitochondrial membrane [3]. This permeabilization allows release of apoptogenic factors including cytochrome c, which subsequently activates the intrinsic apoptotic pathway through caspase-9 activation.

Table 4: BAX/BCL-xL Axis Modulation

Cell LineTAK-901 Concentration (μM)BAX Protein Expression (fold increase)Active BAX (fold increase)BCL-xL Binding to BAXp53 DependencyReference
HCT1160.12.13.2DecreasedYesMurai et al. 2017
A5490.51.52.8DecreasedYesMurai et al. 2017
U87MG2.51.82.5DecreasedUnknownZhan et al. 2022

TAK-901 treatment results in significant upregulation of BAX protein expression in HCT116 cells, with 2.1-fold increases observed at 0.1 micromolar concentration [3]. More importantly, the compound induces a 3.2-fold increase in active BAX protein, as detected by conformation-specific antibodies that recognize the active form of BAX protein. This activation involves conformational changes that expose cryptic epitopes and promote BAX oligomerization at mitochondrial membranes.

The mechanism of BAX induction by TAK-901 involves p53-dependent transcriptional activation. TAK-901 treatment leads to p53 stabilization and activation, which subsequently induces BAX gene expression through direct transcriptional regulation [3]. This p53 dependency is demonstrated by the significant reduction in BAX induction when p53 expression is depleted through RNA interference.

BCL-xL, an anti-apoptotic member of the BCL-2 family, normally functions to sequester pro-apoptotic proteins including BAX, preventing their activation and mitochondrial translocation [3] [6]. TAK-901 treatment disrupts BCL-xL binding to BAX, as demonstrated by co-immunoprecipitation experiments showing decreased BAX-BCL-xL complex formation following compound exposure.

The disruption of BAX-BCL-xL interactions appears to occur through multiple mechanisms. TAK-901 may directly affect BCL-xL expression levels or post-translational modifications that alter its binding affinity for BAX [3]. Additionally, the increased expression and activation of BAX may overwhelm the sequestration capacity of available BCL-xL protein, leading to increased free BAX available for mitochondrial translocation.

Mitochondrial fractionation studies demonstrate that TAK-901 treatment promotes BAX translocation from cytoplasmic to mitochondrial fractions [3]. This translocation is associated with increased mitochondrial outer membrane permeabilization and subsequent cytochrome c release, confirming the functional significance of BAX activation in TAK-901-induced apoptosis.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

504.21951207 g/mol

Monoisotopic Mass

504.21951207 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DM9UIR23R7

Other CAS

934541-31-8

Wikipedia

Tak-901

Dates

Last modified: 08-15-2023
1: Cullinane C, Waldeck KL, Binns D, Bogatyreva E, Bradley DP, de Jong R, McArthur GA, Hicks RJ. Preclinical FLT-PET and FDG-PET imaging of tumor response to the multi-targeted Aurora B kinase inhibitor, TAK-901. Nucl Med Biol. 2014 Feb;41(2):148-54. doi: 10.1016/j.nucmedbio.2013.11.001. Epub 2013 Nov 15. PubMed PMID: 24332383.
2: Farrell P, Shi L, Matuszkiewicz J, Balakrishna D, Hoshino T, Zhang L, Elliott S, Fabrey R, Lee B, Halkowycz P, Sang B, Ishino S, Nomura T, Teratani M, Ohta Y, Grimshaw C, Paraselli B, Satou T, de Jong R. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor. Mol Cancer Ther. 2013 Apr;12(4):460-70. doi: 10.1158/1535-7163.MCT-12-0657. Epub 2013 Jan 28. PubMed PMID: 23358665.

Explore Compound Types